5-Amino-3-methyl-1,2-benzisothiazole
Overview
Description
5-Amino-3-methyl-1,2-benzisothiazole is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is also known by other names such as 3-Methylbenzo[d]isothiazol-5-amine .
Molecular Structure Analysis
The molecular structure of 5-Amino-3-methyl-1,2-benzisothiazole consists of a benzisothiazole ring with an amino group at the 5th position and a methyl group at the 3rd position .Scientific Research Applications
Antimicrobial Activity
- Hydrazones of 1,2-benzisothiazole hydrazides, including derivatives of 5-Amino-3-methyl-1,2-benzisothiazole, have been synthesized and evaluated for their antibacterial and antifungal properties . They demonstrated good antibacterial activity against Gram-positive bacteria and were active against yeasts as well (Vicini et al., 2002).
Corrosion Inhibition
- 5-Amino-3-methyl-1,2-benzisothiazole derivatives have been studied for their role in corrosion inhibition of metals . Specifically, they have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, showing significant efficiency (Hassan et al., 2007).
Cancer Research
- 1,2-Benzisothiazole derivatives, including 5-Amino-3-methyl-1,2-benzisothiazole, have been developed as inhibitors of carbonic anhydrase isoform IX, a protein often overexpressed in cancer cells . These compounds have been shown to inhibit cell proliferation under hypoxic conditions, which are common in solid tumors (Coviello et al., 2016).
- Another significant application in cancer research is the evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles . These compounds have shown potent antitumor properties in vitro and in vivo, particularly against breast and ovarian cancer (Bradshaw et al., 2002).
Antiviral Properties
- Novel benzamide-based 5-aminopyrazoles and their derivatives, synthesized from 5-Amino-3-methyl-1,2-benzisothiazole, have shown remarkable antiavian influenza virus activity . These compounds exhibited significant antiviral activities against bird flu influenza H5N1 (Hebishy et al., 2020).
Textile Industry Application
- In the textile industry, disperse dyes based on benzisothiazole, including 5-Amino-3-methyl-1,2-benzisothiazole, have been synthesized and characterized . They have been studied for their crystal morphology, dispersing stability, and dyeing property, particularly for polyethylene terephthalate (PET) fabrics (Li et al., 2014).
Future Directions
Isothiazoles and benzisothiazoles have been extensively investigated due to their varied biological activities and potential as drug candidates for the treatment of various conditions . Therefore, future research may focus on further exploring the biological activities of 5-Amino-3-methyl-1,2-benzisothiazole and its potential applications in medicine.
properties
IUPAC Name |
3-methyl-1,2-benzothiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFAGGNAKJNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363544 | |
Record name | 5-Amino-3-methyl-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1,2-benzisothiazole | |
CAS RN |
73437-03-3 | |
Record name | 5-Amino-3-methyl-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.